Tissue Selectivity Profile in Smooth Muscle
A direct head-to-head comparison study evaluated the tissue selectivity of several ROCK inhibitors in internal anal sphincter (IAS) versus rectal smooth muscle (RSM) [1]. ROCK inhibitor II (the target compound) was equipotent in both IAS and RSM, indicating a lack of tissue selectivity. In contrast, the comparator inhibitors Y-27632 and H-1152 were approximately 30-fold more potent in IAS than in RSM, demonstrating a high degree of tissue selectivity [1]. Furthermore, the study showed that while Y-27632 and H-1152 selectively inhibited ROCK activity without affecting PKC or MLCK, ROCK inhibitor II also inhibited PKC and MLCK, confirming its broader off-target profile [1].
Y-27632: 30-fold IAS selective (IC50 0.44 vs 13 µM).
H-1152: 30-fold IAS selective (IC50 0.079 vs 2.5 µM).
| Evidence Dimension | Tissue selectivity (IAS IC50 vs. RSM IC50) |
|---|---|
| Target Compound Data | Equipotent in IAS and RSM (no significant selectivity) |
| Comparator Or Baseline | Y-27632: 30-fold more potent in IAS (IC50 0.44 µM vs. 13 µM). H-1152: 30-fold more potent in IAS (IC50 0.079 µM vs. 2.5 µM) |
| Quantified Difference | ~30-fold difference in selectivity for Y-27632 and H-1152, compared to no difference for target compound. |
| Conditions | In vitro isolated smooth muscle tissue strips from rabbit internal anal sphincter (IAS) and rectal smooth muscle (RSM). |
Why This Matters
For researchers studying ROCK-dependent tone in tonic smooth muscle, the lack of tissue selectivity for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea makes it a less suitable tool for isolating IAS-specific effects compared to Y-27632 or H-1152, which is critical for experimental design and data interpretation.
- [1] Rattan S, Patel CA. Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle. Am J Physiol Gastrointest Liver Physiol. 2008 Mar;294(3):G687-93. View Source
